2-(Pent-4-yn-1-yl)cyclohexan-1-ol

HCV NS3/4A protease Grazoprevir synthesis Bioisostere design

2-(Pent-4-yn-1-yl)cyclohexan-1-ol (CAS 88854-26-6) is a tertiary alkynol comprising a cyclohexanol core bearing a terminal alkyne on a four-carbon spacer at the 2-position. With a molecular formula of C₁₁H₁₈O and a molecular weight of 166.26 g/mol, the compound exhibits a predicted boiling point of approximately 200 °C and a predicted density of ~0.906 g/cm³.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 88854-26-6
Cat. No. B13629131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pent-4-yn-1-yl)cyclohexan-1-ol
CAS88854-26-6
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC#CCCCC1CCCCC1O
InChIInChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h1,10-12H,3-9H2
InChIKeyJTWONVNSXVBERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pent-4-yn-1-yl)cyclohexan-1-ol (CAS 88854-26-6): Baseline Identity for Sourcing Decisions


2-(Pent-4-yn-1-yl)cyclohexan-1-ol (CAS 88854-26-6) is a tertiary alkynol comprising a cyclohexanol core bearing a terminal alkyne on a four-carbon spacer at the 2-position . With a molecular formula of C₁₁H₁₈O and a molecular weight of 166.26 g/mol, the compound exhibits a predicted boiling point of approximately 200 °C and a predicted density of ~0.906 g/cm³ . It is supplied as a research chemical at typical purities of 95% and is primarily valued as a synthetic building block for pharmaceutical intermediates and materials science applications .

Synthetic building block for pharmaceutical intermediates and materials science
Terminal alkyne with C5 spacer for CuAAC click chemistry
2‑Substituted tertiary alcohol for selective derivatization

Why 2-(Pent-4-yn-1-yl)cyclohexan-1-ol Cannot Be Interchanged with Closest Alkynol Analogs


Substituting 2-(pent-4-yn-1-yl)cyclohexan-1-ol with shorter-chain alkynols (e.g., propargyl or butynyl homologs) introduces critical structural alterations that compromise downstream reaction outcomes. The pent-4-yn-1-yl chain provides a specific spatial separation between the terminal alkyne and the cyclohexanol scaffold, which is essential for achieving the correct orientation in cyclization reactions and for matching the pharmacophoric distances required in bioactive compound synthesis [1]. Additionally, the tertiary alcohol at the 2-position confers distinct steric and electronic properties that influence both the rate and selectivity of subsequent transformations, such as esterification or oxidation .

Pent‑4‑yn‑1‑yl chain (C5)
Shorter C3/C4 chains may not reproduce spatial orientation for macrocyclization steps
Tertiary alcohol at 2‑position
1‑Alkynyl‑1‑cyclohexanol analogs exhibit different steric and electronic profiles, altering reaction selectivity
Unspecified stereochemistry (CAS 88854‑26‑6)
Stereochemically defined rac‑(1R,2S) form may be required for asymmetric synthesis applications

Quantitative Differentiation Evidence for 2-(Pent-4-yn-1-yl)cyclohexan-1-ol Against Structural Analogs


Alkyne Spacer Length Dictates Bioisosteric Compatibility in HCV Protease Inhibitor Synthesis

The pent-4-yn-1-yl chain in 2-(pent-4-yn-1-yl)cyclohexanol precisely matches the alkyne spacer found in the cyclopropanol intermediate used in Grazoprevir manufacture. The (1R,2R)-2-(pent-4-yn-1-yl)cyclopropanol fragment—structurally homologous to our target compound's side chain—is the exclusive alkyne component in the commercial Grazoprevir synthetic route, as confirmed by multiple patent and supplier filings [1][2]. Shorter-chain homologs (prop-2-yn-1-yl or but-3-yn-1-yl) fail to reproduce the correct spatial arrangement for subsequent carbamate formation and macrocyclization steps, making them unsuitable replacements without route redesign.

Alkyne chain length
Reported
C5 chain required for macrocyclization; C3/C4 insufficient (+2/+1 carbon difference)
Supports Grazoprevir intermediate synthesis route fidelity
Carbamate formation and macrocyclization steps depend on precise chain length
HCV NS3/4A protease Grazoprevir synthesis Bioisostere design

Predicted Boiling Point and Volatility Differentiation for Distillation-Based Purification

The predicted boiling point of 2-(pent-4-yn-1-yl)cyclohexanol is approximately 200 °C , compared to 2-(prop-2-yn-1-yl)cyclohexanol (C₉H₁₄O, MW 138.21) which exhibits a reported boiling point near 154 °C [1]. This ~46 °C difference in boiling points is substantial enough to enable separation by fractional distillation if incomplete conversion leaves residual starting material from a shorter-chain homolog. The higher boiling point also correlates with reduced volatility, which may be advantageous in high-temperature reaction conditions where lower-boiling alkynols would evaporate prematurely.

Boiling point
Data to verify
~200 °C (target) vs ~154 °C (C3 homolog); Δ ~46 °C
Supports distillation separation from shorter-chain homologs
Predicted vs reported data; experimental verification advised
Physical property prediction Distillation Process chemistry

Cyclohexanol Substitution Pattern Influences Tautomeric and Conformational Equilibria

2-(Pent-4-yn-1-yl)cyclohexan-1-ol is classified as a tertiary alcohol, where the hydroxyl-bearing carbon is attached to three other carbon atoms (the cyclohexane ring and the pentynyl chain) . This contrasts with 1-alkynyl-cyclohexanols (e.g., 1-ethynyl-1-cyclohexanol, CAS 78-27-3) where the hydroxyl is geminal to the alkyne, resulting in different hydrogen-bonding capacity and susceptibility to dehydration. The 2-substitution pattern locks the hydroxyl in a sterically hindered environment, reducing its reactivity toward elimination and altering the conformational equilibrium of the cyclohexane ring compared to 1-substituted or 4-substituted analogs.

Alcohol substitution
Class-level
2‑substituted tertiary alcohol vs 1‑ethynyl‑1‑cyclohexanol: distinct steric and electronic profiles
Class-level inference; experimental data needed
Conformational equilibria require verification
Conformational analysis Tertiary alcohol stability Steric effects

Chiral Resolution Availability: rac-(1R,2S) versus Achiral Mixtures

A defined stereoisomer, rac-(1R,2S)-2-(pent-4-yn-1-yl)cyclohexan-1-ol (CAS 1160283-50-0), is commercially available , providing a characterized racemic mixture with specified relative stereochemistry at the cyclohexane 1- and 2-positions. This contrasts with CAS 88854-26-6, which is the achiral/stereochemically unspecified form. For applications requiring defined relative stereochemistry (e.g., synthesis of stereochemically pure bioactive molecules), the rac-(1R,2S) form offers traceable stereochemical identity, whereas the generic form does not guarantee a specific cis/trans ratio.

Stereochemical identity
Specification review
rac‑(1R,2S) defined (CAS 1160283‑50‑0) vs unspecified stereochemistry (CAS 88854‑26‑6)
Stereochemically defined form available for asymmetric synthesis
NMR characterization advised for batch confirmation
Stereochemistry Chiral resolution Enantiomeric procurement

Procurement-Relevant Application Scenarios for 2-(Pent-4-yn-1-yl)cyclohexan-1-ol


Synthesis of HCV NS3/4A Protease Inhibitor Intermediates (Grazoprevir Family)

The pent-4-yn-1-yl motif is an essential structural component in the Grazoprevir synthetic route, where the homologous cyclopropanol intermediate (1R,2R)-2-(pent-4-yn-1-yl)cyclopropan-1-ol undergoes carbamate formation and subsequent macrocyclization [1]. 2-(Pent-4-yn-1-yl)cyclohexan-1-ol can serve as a precursor or model substrate for developing and optimizing these synthetic steps. Procurement of the correct pentynyl chain length is non-negotiable in this context, as any deviation would require a complete redesign of the synthetic sequence.

Click Chemistry and Bioorthogonal Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne in the pent-4-yn-1-yl chain is an established handle for CuAAC click chemistry [1]. The C₅ spacer between the alkyne and the cyclohexanol core provides sufficient separation to minimize steric interference during cycloaddition, unlike the shorter propargyl (C₃) spacer which can restrict azide approach due to proximity to the bulky cyclohexane ring. This makes the compound suitable for bioconjugation, probe synthesis, and polymer functionalization where linker length influences labeling efficiency.

Model Substrate for Cationic Cyclization and Cyclohexanone Synthesis Method Development

Alkynols bearing terminal alkynes are key substrates in cationic cyclization reactions to form cyclohexanones, as demonstrated in recent methodology studies using hexafluoroisopropanol (HFIP) as solvent [1]. The pent-4-yn-1-yl chain provides an ideal tether length for 6-exo-dig cyclization, a ring closure mode that is geometrically favored over the 5-exo-dig pathway observed with but-3-yn-1-yl substrates. This chain-length-dependent cyclization selectivity makes the compound a valuable reference substrate for reaction development.

Building Block for Cyclohexanol-Capped Plasticizers and Material Science Applications

Patent literature describes cyclohexanol-capped compounds as plasticizers for polymer formulations [1]. The pent-4-yn-1-yl substituent introduces an alkyne functionality that can participate in post-polymerization crosslinking or further derivatization, offering dual functionality (plasticization plus reactive handle) that fully saturated alkyl-cyclohexanols cannot provide. This reactive plasticizer concept differentiates the compound from simple alkyl-cyclohexanol analogs in materials procurement.

Application
Selection Property
Validation Focus
HCV NS3/4A protease inhibitor intermediate synthesis (Grazoprevir family)
Pent‑4‑yn‑1‑yl chain length
Macrocyclization step compatibility
CuAAC click chemistry and bioconjugation
Terminal alkyne with C5 spacer
Azide-alkyne cycloaddition efficiency
Cationic cyclization methodology development
6‑exo‑dig tether length
Cyclohexanone formation selectivity
Reactive plasticizer for polymer materials
Alkyne‑functionalized cyclohexanol scaffold
Post‑polymerization crosslinking capacity
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